(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 167965-99-3
VCID: VC18949137
InChI: InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3/t11-/m0/s1
SMILES:
Molecular Formula: C13H24O2Si
Molecular Weight: 240.41 g/mol

(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one

CAS No.: 167965-99-3

Cat. No.: VC18949137

Molecular Formula: C13H24O2Si

Molecular Weight: 240.41 g/mol

* For research use only. Not for human or veterinary use.

(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one - 167965-99-3

Specification

CAS No. 167965-99-3
Molecular Formula C13H24O2Si
Molecular Weight 240.41 g/mol
IUPAC Name (4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one
Standard InChI InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3/t11-/m0/s1
Standard InChI Key SQNXIGVELAFLKX-NSHDSACASA-N
Isomeric SMILES CC1([C@H](C=CC1=O)O[Si](C)(C)C(C)(C)C)C
Canonical SMILES CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C

Introduction

Structural and Molecular Characteristics

The molecular formula of the compound is C₁₃H₂₄O₂Si, with a molecular weight of 240.41 g/mol . Key structural features include:

  • A cyclopent-2-enone core with a conjugated carbonyl group at position 1.

  • A tert-butyldimethylsilyl ether (TBS) group at the 4-position, providing steric bulk and stability to the molecule.

  • Two methyl groups at the 5-position, which influence ring conformation and reactivity .

The IUPAC name is 4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one, and its canonical SMILES representation is CC1(C(C=CC1=O)OSi(C)C(C)(C)C)C . The stereochemistry at C4 is critical for its application in asymmetric synthesis, as demonstrated in iridium-catalyzed allylic alkylation reactions .

Synthesis Methods

Asymmetric Synthesis

Enantioselective routes employ chiral catalysts to control the stereochemistry at C4. For example, iridium-catalyzed allylic alkylation has been used to generate the (4S)-configured product with >95% enantiomeric excess (ee) .

Chemical Properties and Reactivity

Key Reactions

Reaction TypeConditionsApplication
Michael AdditionOrganocatalysts, nucleophilesFormation of quaternary stereocenters
Diels-Alder CycloadditionHeat, Lewis acidsSynthesis of polycyclic systems
ReductionNaBH₄, LiAlH₄Access to cyclopentanol derivatives

Applications in Organic Synthesis

Intermediate in Natural Product Synthesis

The compound serves as a precursor in prostaglandin synthesis. For instance, 13,14-dihydro-15-deoxy-Δ⁷-prostaglandin-A1-methyl ester (TEI-9826), a bioactive prostaglandin analogue, was synthesized using this enone via ring-closing metathesis and subsequent functionalization .

Comparative Analysis with Analogues

CompoundKey DifferencesReactivity Profile
4-TBS-cyclopent-2-en-1-oneNo 5,5-dimethyl groupsLess steric hindrance
5,5-Dimethylcyclopent-2-en-1-olHydroxyl instead of TBS groupHigher polarity, lower stability

Future Directions

Recent advances in enantioselective catalysis (e.g., Ir, Ru) could streamline the synthesis of (4S)-configured derivatives . Additionally, computational studies to predict reactivity and optimize reaction conditions are emerging areas of interest .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator